molecular formula C20H23N3O B12700840 3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one CAS No. 91703-29-6

3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one

Cat. No.: B12700840
CAS No.: 91703-29-6
M. Wt: 321.4 g/mol
InChI Key: JSIRECVRTDSTJG-UHFFFAOYSA-N
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Description

3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to selectively form pyrrolidin-2-ones . The reaction conditions typically include the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, derivatives of similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease . The exact molecular pathways and targets may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:

The uniqueness of this compound lies in its specific combination of phenyl and piperazine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

91703-29-6

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

3-phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C20H23N3O/c24-20-18(16-7-3-1-4-8-16)15-19(21-20)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,21,24)

InChI Key

JSIRECVRTDSTJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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